Methoxy-Driven Lipophilicity Enhancement vs. 4-(1H-Pyrazol-1-yl)phenol
The 3-methoxy substituent in 3-Methoxy-4-(1H-pyrazol-1-yl)phenol raises the calculated logP by approximately +0.47 log units relative to the unsubstituted analog 4-(1H-pyrazol-1-yl)phenol, based on the well-established Hansch π constant for aromatic –OCH₃ (π = 0.47) [1][2]. With the parent scaffold's experimental XLogP3 of 1.8 [3], the target compound's estimated logP of ~2.27 places it closer to the optimal lipophilicity range (logP 2–3) for passive membrane permeability while maintaining compliance with Lipinski's Rule of Five. This quantitative shift is predictable and additive, but cannot be replicated by the des-methoxy analog.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP ~2.27 (estimated as 1.8 + 0.47 from Hansch π additive model) |
| Comparator Or Baseline | 4-(1H-Pyrazol-1-yl)phenol: XLogP3 = 1.8 (PubChem computed) |
| Quantified Difference | ΔlogP ≈ +0.47 |
| Conditions | Additive fragment-based calculation using Hansch π constant for –OCH₃ (π = 0.47); parent logP from PubChem XLogP3 3.0 algorithm |
Why This Matters
A 0.47 logP increase can significantly affect membrane permeability and tissue distribution in cell-based assays, making the methoxy-bearing compound the preferred choice when moderate lipophilicity is required for target engagement.
- [1] Torok B. Medicinal Chemistry/CHEM 458/658 Chapter 3 – SAR and QSAR. Lecture Slides, University of Massachusetts Boston. Hansch π constant table: π(OCH₃) = 0.47. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society; 1995. View Source
- [3] PubChem. 4-(1H-Pyrazol-1-yl)phenol (CID 12463131). Computed Properties: XLogP3 1.8. View Source
